(4E)-5-hydroxy-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-5-hydroxy-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-hydroxy-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde with 5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-5-hydroxy-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro and hydroxyl groups makes it a candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The pyrazolone core is a known pharmacophore in various drugs, and modifications to this structure can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of (4E)-5-hydroxy-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(3-chlorophenyl)-5-methyl-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one
- (4E)-5-hydroxy-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4E)-5-hydroxy-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group differentiates it from other similar compounds and can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
(4E)-4-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O6/c1-29-19-11-14(24(27)28)7-9-16(19)18-10-8-15(30-18)12-17-20(25)22-23(21(17)26)13-5-3-2-4-6-13/h2-12H,1H3,(H,22,25)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEUMLDLFUGARS-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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